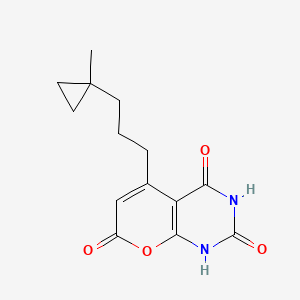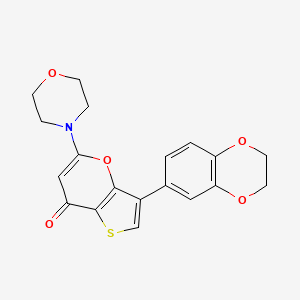
SF2523
Vue d'ensemble
Description
SF2523 est un inhibiteur double de la phosphoinositide 3-kinase et de la protéine 4 contenant un domaine bromodomaine. Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer. This compound est connu pour sa capacité à bloquer la croissance tumorale et les métastases en ciblant des voies moléculaires clés impliquées dans la progression du cancer .
Applications De Recherche Scientifique
SF2523 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of phosphoinositide 3-kinase and bromodomain-containing protein 4.
Biology: The compound is used to investigate the role of phosphoinositide 3-kinase and bromodomain-containing protein 4 in cellular processes.
Medicine: this compound has shown potential as a therapeutic agent in cancer treatment by inhibiting tumor growth and metastasis.
Industry: The compound is used in the development of new drugs and therapeutic strategies for cancer treatment .
Mécanisme D'action
Target of Action
SF2523, also known as 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one, primarily targets two proteins: Phosphoinositide 3-kinases (PI3K) and Bromodomain-containing protein 4 (BRD4) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which are epigenetic “reader” proteins that play important roles in histone acetylation-dependent transcriptional regulation .
Mode of Action
This compound is a dual PI3K/BRD4 inhibitor that orthogonally hits PI3K and BRD4 . It blocks the association of BRD4 with promoters of certain genes, thereby inhibiting their transcription . Simultaneously, it inhibits the kinase activity of PI3K . This dual inhibition leads to the blockage of expression, activation, and stabilization of the Myc protein, a transcription factor involved in cell cycle progression, apoptosis, and cellular transformation .
Biochemical Pathways
The dual inhibition of PI3K and BRD4 by this compound affects multiple biochemical pathways. It blocks the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and proliferation . It also inhibits the transcriptional activity mediated by BRD4, affecting the expression of genes involved in inflammation and immune responses .
Result of Action
The dual inhibition of PI3K and BRD4 by this compound leads to a variety of molecular and cellular effects. It suppresses tumor growth in various cancer models, reduces the infiltration of myeloid-derived suppressor cells, blocks the polarization of immunosuppressive macrophages, restores CD8+ T-cell activity, and stimulates antitumor immune responses . It also effectively blocks SARS-CoV-2 replication in lung bronchial epithelial cells in vitro .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment, characterized by factors such as hypoxia, acidity, and the presence of various immune cells, can influence the efficacy of this compound . .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
SF2523 interacts with several enzymes and proteins, including PI3Kα, PI3Kγ, DNA-PK, BRD4, and mTOR . It inhibits these biomolecules, thereby playing a significant role in biochemical reactions .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound blocks the association of BRD4 with promoters of arginase and other IL4-driven MΘ genes, which promote immunosuppression in the tumor microenvironment .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, inhibition of enzymes, and changes in gene expression . It blocks the association of BRD4 with promoters of certain genes, thereby inhibiting their transcription .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to suppress tumor growth in various cancer models . Information on the product’s stability, degradation, and long-term effects on cellular function is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Méthodes De Préparation
SF2523 est synthétisé par une série de réactions chimiques impliquant l'inhibition orthogonale de la phosphoinositide 3-kinase et de la protéine 4 contenant un domaine bromodomaine. La voie de synthèse implique généralement l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir la structure chimique souhaitée. La préparation de this compound nécessite un contrôle précis des conditions réactionnelles, notamment la température, la pression et le pH, pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
SF2523 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Le composé peut être réduit pour former des dérivés réduits.
Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : this compound est utilisé comme composé outil pour étudier l'inhibition de la phosphoinositide 3-kinase et de la protéine 4 contenant un domaine bromodomaine.
Biologie : Le composé est utilisé pour étudier le rôle de la phosphoinositide 3-kinase et de la protéine 4 contenant un domaine bromodomaine dans les processus cellulaires.
Médecine : this compound a montré un potentiel en tant qu'agent thérapeutique dans le traitement du cancer en inhibant la croissance tumorale et les métastases.
Industrie : Le composé est utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques pour le traitement du cancer .
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de la phosphoinositide 3-kinase et de la protéine 4 contenant un domaine bromodomaine. Cette double inhibition bloque l'expression, l'activation et la stabilisation de Myc, un oncogène clé impliqué dans la progression du cancer. En ciblant ces voies moléculaires, this compound réduit la croissance tumorale et les métastases, restaure l'activité des lymphocytes T CD8+ et stimule les réponses immunitaires antitumorales .
Comparaison Avec Des Composés Similaires
SF2523 est unique en raison de sa double inhibition de la phosphoinositide 3-kinase et de la protéine 4 contenant un domaine bromodomaine. Les composés similaires comprennent :
JQ1 : Un inhibiteur de bromodomaine qui bloque l'interaction entre les protéines contenant un domaine bromodomaine et les histones acétylées.
CAL101 : Un inhibiteur sélectif de la phosphoinositide 3-kinase delta.
BKM120 : Un inhibiteur pan-phosphoinositide 3-kinase. Comparé à ces composés, this compound offre l'avantage de cibler à la fois la phosphoinositide 3-kinase et la protéine 4 contenant un domaine bromodomaine, ce qui en fait un agent thérapeutique plus efficace pour le traitement du cancer .
Propriétés
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-morpholin-4-ylthieno[3,2-b]pyran-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c21-14-10-17(20-3-5-22-6-4-20)25-18-13(11-26-19(14)18)12-1-2-15-16(9-12)24-8-7-23-15/h1-2,9-11H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTKNUOMWLJVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CS3)C4=CC5=C(C=C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




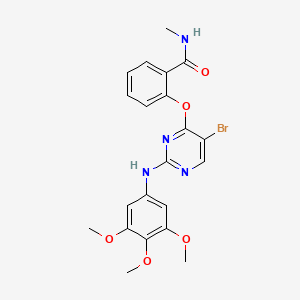


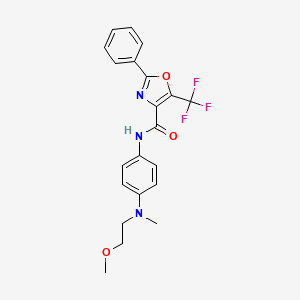

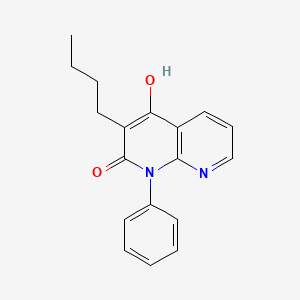


![Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B610743.png)
